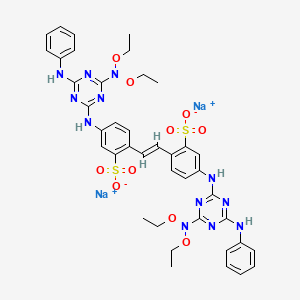
C.I. Fluorescent Brightener 113
Descripción general
Descripción
C.I. Fluorescent Brightener 113 is a synthetic compound known as a fluorescent brightening agent . This aromatic amine derivative enhances the optical characteristics of numerous materials, including plastics, fabrics, paper, and cosmetics .
Synthesis Analysis
The synthesis of fluorescent brighteners, including C.I. Fluorescent Brightener 113, often involves complex organic reactions that lead to the introduction of fluorescent groups into the compound’s structure. A common method for synthesizing fluorescent carbon quantum dots includes solvothermal or hydrothermal methods, where precursors are subjected to high temperature and pressure in a solvent, leading to the formation of highly fluorescent particles.Molecular Structure Analysis
The molecular structure of C.I. Fluorescent Brightener 113 contributes significantly to its fluorescent properties. The compound typically incorporates structures that facilitate the absorption of UV light and its re-emission as visible light.Chemical Reactions Analysis
C.I. Fluorescent Brightener 113 undergoes chemical reactions that enhance its brightening capabilities. For instance, the functionalization of fluorescent carbon nanoparticles can significantly improve their quantum yield and stability, making them more effective as brighteners.Physical And Chemical Properties Analysis
The physical properties of C.I. Fluorescent Brightener 113, such as solubility, crystallinity, and quantum yield, play a crucial role in its application and effectiveness. The chemical properties of C.I. Fluorescent Brightener 113, including its reactivity with other substances, pH sensitivity, and photostability, determine its suitability for various applications.Aplicaciones Científicas De Investigación
Textile and Paper Industry
Fluorescent Brightener 113 is commonly used in the pulp and paper industry to increase their whiteness and brightness stability . It is also added to laundry soaps, detergents, or cleaning agents, where they adsorb to fabrics or materials during the washing or cleaning process .
Cosmetics
This compound finds its application in cosmetics, where it is used to increase the visibility of fabrics .
Night Vision Devices
Fluorescent Brightener 113 is used in night vision devices to enhance visibility .
Medical Mycology
In the field of medical mycology, brighteners are used for quantization of fungal cells, studying cell wall architecture, and diagnosing pneumocystosis . They can also potentially be used as homing agents for systemically applied antifungals .
Material Science
Fluorescent Brightener 113 serves as a valuable tool for studying the structure and properties of materials like polymers and coatings . It enables thorough examination of photodegradation and photostability phenomena .
Bioimaging and Cancer Therapy
Optoelectronics
Consumer Product Testing
Fluorescent Brightener 113 is used in the analysis of consumer products like face masks . It helps in ensuring the absence of mobile fluorescent brighteners, which are forbidden additives in consumer products .
Mecanismo De Acción
Target of Action
Fluorescent Brightener 113, also known as Blankophor BA or C.I. Fluorescent Brightener 113, is a synthetic compound primarily used as an optical brightening agent . Its primary targets are various materials, including textiles, paper, plastics, and leather . The compound enhances the optical characteristics of these materials, giving them a brighter and fresher appearance .
Mode of Action
The mode of action of Fluorescent Brightener 113 involves the absorption and re-emission of light. The compound absorbs light in the ultraviolet spectrum and re-emits it in the blue region of the visible spectrum . This process is known as fluorescence . The re-emitted light gives the treated materials a white glow, enhancing their brightness and color intensity .
Biochemical Pathways
The biochemical pathways involved in the action of Fluorescent Brightener 113 are primarily physical rather than biologicalInstead, it operates on the principles of light absorption and emission, a physical process known as fluorescence .
Pharmacokinetics
Instead, its effectiveness is determined by its ability to absorb and emit light, which is influenced by its concentration and the nature of the material it is applied to .
Result of Action
The primary result of the action of Fluorescent Brightener 113 is the enhancement of the whiteness and brightness of the materials it is applied to . In textiles, it can improve the brightness of fabrics . In the paper industry, it can enhance the whiteness and transparency of paper . In plastics, it can improve the appearance and brightness of plastic products . In leather processing, it can enhance the whiteness and texture of the products .
Action Environment
The action of Fluorescent Brightener 113 is influenced by environmental factors such as light and temperature. The compound’s fluorescence is triggered by ultraviolet light, so its effectiveness is dependent on the presence of this light source .
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Fluorescence-based visualization techniques are important tools to understand cell wall assemblies . The field might be inspired by advances in the biomedical and general cell biology fields . Better knowledge of the plant cells, cell walls, and whole tissue is essential for bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification .
Propiedades
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLHYOQMVXSEM-LLIZZRELSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Fluorescent Brightener 113 | |
CAS RN |
12768-92-2 | |
| Record name | Blankophor BA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Fluorescent Brightener 113 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




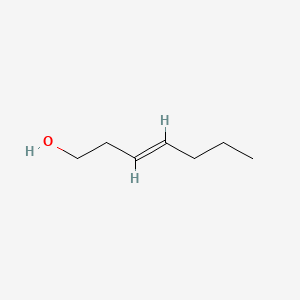
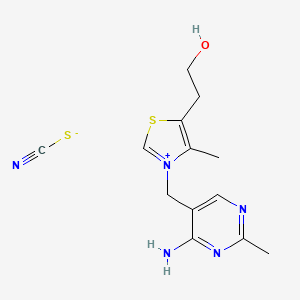
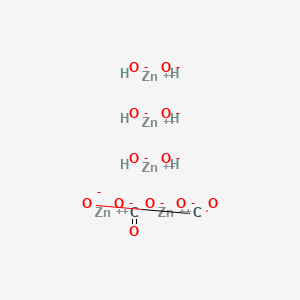
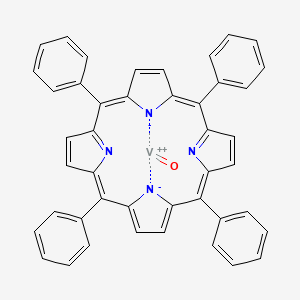
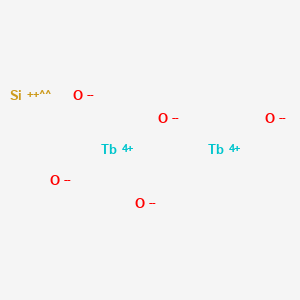
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)